molecular formula C40H25O4P B3069517 (11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin CAS No. 929097-93-8

(11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin

Cat. No. B3069517
CAS RN: 929097-93-8
M. Wt: 600.6 g/mol
InChI Key: SLYOKZNBLPQLJA-UHFFFAOYSA-N
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Description

(11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin is a useful research compound. Its molecular formula is C40H25O4P and its molecular weight is 600.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

  • This compound, particularly in its 4-α-aryl amino benzyl dinaphtho [2,1-d:1',2'-f][1,3,2] dioxaphosphepin 4-oxides form, has been synthesized and tested for antimicrobial activity. It demonstrated effectiveness against certain microbial strains, indicating potential uses in combating infections or as a base for developing new antimicrobial agents (Haranath et al., 2005).

Catalysts in Chemical Synthesis

  • The compound has been used as a chiral Bronsted acid catalyst in enantioselective addition reactions of nucleophiles to imines and carbonyl compounds, showcasing its importance in promoting selectivity and efficiency in synthetic organic chemistry (Gong, 2009).
  • It also finds applications in asymmetric hydroformylation processes, where it acts as a catalyst to produce specific aldehydes with high regio- and enantioselectivities, important for the synthesis of fine chemicals and pharmaceutical intermediates (Nakano et al., 2006).

Structural and Spectral Analysis

  • The compound has been characterized using various spectral techniques such as NMR, proving useful for understanding its molecular structure and potential interactions with other compounds. This is key for designing drugs and materials with specific properties (Raju et al., 1990).

Asymmetric Synthesis

  • It has been utilized in room-temperature nickel-catalyzed hydrovinylation processes, providing high selectivity and enantioselectivity. This highlights its role in creating asymmetric centers in molecules, crucial in pharmaceutical synthesis (Lassauque et al., 2009).

Potential Antitumor Activity

  • Some derivatives of this compound have been studied for their potential antitumor activities, suggesting its possible use in developing new cancer treatments or as a model for understanding the interaction of drugs with cancerous cells (Brandt & Jedliński, 1985).

properties

IUPAC Name

13-hydroxy-10,16-dinaphthalen-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H25O4P/c41-45(42)43-39-35(33-21-9-15-25-11-1-5-17-29(25)33)23-27-13-3-7-19-31(27)37(39)38-32-20-8-4-14-28(32)24-36(40(38)44-45)34-22-10-16-26-12-2-6-18-30(26)34/h1-24H,(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYOKZNBLPQLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6C8=CC=CC9=CC=CC=C98)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H25O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

864943-23-7, 929097-93-8
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-di-1-naphthalenyl-, 4-oxide, (11bR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864943-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-di-1-naphthalenyl-, 4-oxide, (11bS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929097-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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